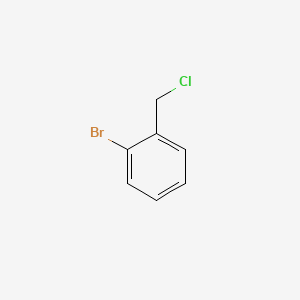

1-Bromo-2-(chloromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSFIUKWUTKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334741 | |

| Record name | 1-Bromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-51-8 | |

| Record name | 1-Bromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Bromo-2-(chloromethyl)benzene" physical and chemical properties

An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)benzene: Properties, Reactivity, and Synthetic Utility

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound (CAS No. 578-51-8) is a disubstituted aromatic compound that has emerged as a strategically significant building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science.[1] Its value is rooted in its bifunctional nature, possessing two distinct and orthogonally reactive halogenated sites: a highly reactive benzylic chloride (the chloromethyl group) and a less reactive aryl bromide.[1][2] This structural arrangement allows for selective, stepwise functionalization, providing a reliable and versatile entry point into complex molecular architectures. This guide offers a senior application scientist's perspective on the core physicochemical properties, reactivity profile, and practical synthetic applications of this compound, designed for researchers and drug development professionals seeking to leverage its unique chemical attributes.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in the laboratory. These characteristics dictate appropriate storage, handling, and analytical procedures for reaction monitoring and product confirmation.

Core Physical and Chemical Identifiers

The essential identification and physical properties of this compound are summarized below. The compound typically presents as a colorless to light yellow clear liquid, a physical state that simplifies handling and dispensing in laboratory settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Bromobenzyl Chloride, o-Bromo-α-chlorotoluene | [5] |

| CAS Number | 578-51-8 | [3] |

| Molecular Formula | C₇H₆BrCl | [3][6] |

| Molecular Weight | 205.48 g/mol | [3][4] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 240.2 °C at 760 mmHg; 111 °C at 15 mmHg | |

| Density | 1.541 g/cm³ | |

| Purity | Typically >97% or >98% (GC) | [3] |

Spectroscopic Signature

While detailed spectral databases are available, a practicing scientist should have an intuitive grasp of the expected spectroscopic features for structure confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The benzylic protons of the -CH₂Cl group will appear as a distinct singlet, typically downfield around δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and benzene ring. The four aromatic protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm), consistent with an ortho-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH₂Cl) is expected in the δ 45-50 ppm range. The six aromatic carbons will appear between δ 125-140 ppm, with the two carbons directly bonded to the halogens (C-Br and C-Cl) being identifiable by their distinct chemical shifts and potential coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic CH₂ group (around 2950-2850 cm⁻¹).[7][8] Strong C-C stretching absorptions for the aromatic ring will be visible in the 1600-1450 cm⁻¹ region.[8] The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region (800-600 cm⁻¹ and below), which can be complex.[8]

-

Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of the compound's halogen content.[9] Due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic cluster of peaks. The primary peaks will be at m/z 204 (M⁺, containing ⁷⁹Br and ³⁵Cl), m/z 206 (M+2, containing either ⁷⁹Br/³⁷Cl or ⁸¹Br/³⁵Cl), and m/z 208 (M+4, containing ⁸¹Br and ³⁷Cl). The expected intensity ratio for this M:M+2:M+4 pattern is approximately 3:4:1.[9] A prominent fragment is often observed corresponding to the loss of the chlorine atom, resulting in the 2-bromobenzyl cation (m/z 169/171).[4]

PART 2: Reactivity, Mechanisms, and Synthetic Strategy

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for a programmed, sequential approach to molecular construction.

Caption: Orthogonal reactivity sites of this compound.

The Benzylic Chloride: A Hub for Nucleophilic Substitution

The chloromethyl group is the more reactive site, behaving as a classic benzylic halide. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides).[2]

Mechanistic Causality (SN1 vs. SN2): This primary benzylic halide is an interesting case as it can react via both SN1 and SN2 pathways.[10] The choice of mechanism is not merely academic; it dictates the potential for racemization (if the carbon were chiral) and the influence of nucleophile strength and solvent.

-

SN2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack, and since the carbon is primary, steric hindrance is minimal, leading to rapid reaction rates.[10]

-

SN1 Pathway: Can occur, particularly with weak nucleophiles in polar protic solvents (e.g., ethanol, water). The rate-determining step is the formation of the 2-bromobenzyl carbocation. This primary carbocation is unusually stable due to resonance delocalization of the positive charge into the adjacent benzene ring, which lowers the activation energy for its formation.[1][10]

Caption: Competing SN1 and SN2 mechanisms at the benzylic position.

The Aryl Bromide: Gateway to C-C and C-Heteroatom Bonds

The C(sp²)-Br bond is significantly more robust than the benzylic C(sp³)-Cl bond and is generally inert to nucleophilic substitution under standard conditions. Its utility lies in its susceptibility to oxidative addition by transition metal catalysts, making it an ideal handle for cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1] Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Heck Coupling: Reaction with alkenes.

PART 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including reaction setup, workup, and purification. They are representative examples that can be adapted by the experienced researcher.

Protocol 1: Synthesis of 2-(2-Bromobenzyl)isoindoline-1,3-dione (SN2 Reaction)

This protocol demonstrates a classic SN2 reaction using potassium phthalimide as the nucleophile, a common method for installing a protected primary amine.

Rationale: Phthalimide provides a non-basic, robust nitrogen nucleophile. DMF is chosen as the polar aprotic solvent to maximize the reaction rate by solvating the potassium cation, thereby liberating a more "naked" and reactive phthalimide anion.

Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add potassium phthalimide (1.85 g, 10.0 mmol, 1.0 eq.). Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and stir until the solid is mostly dissolved.

-

Reagent Addition: Add this compound (2.05 g, 10.0 mmol, 1.0 eq.) to the solution via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual DMF and impurities. Dry the solid under high vacuum to yield the desired product.

-

Validation: Confirm the structure and purity via ¹H NMR and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the functionalization of the aryl bromide site, leaving the (now modified) benzylic position intact.

Rationale: This demonstrates the orthogonal reactivity. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is essential for the transmetalation step. A mixed solvent system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic and inorganic reagents.

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the product from Protocol 1 (e.g., 3.34 g, 10.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 eq.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq.).

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (50 mL).

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.50 mmol, 5 mol%).

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to obtain the final coupled product.

-

Validation: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 4: Safety and Handling

Trustworthiness in the lab begins with safety. this compound is a corrosive and hazardous substance that demands careful handling.

-

Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[4] It may also be corrosive to metals (H290).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[3] Some suppliers recommend storage at 0-8 °C or under an inert atmosphere.[3]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering chemists two distinct points of reactivity for sequential and controlled molecular elaboration. Its benzylic chloride provides a reliable site for nucleophilic substitutions, while the aryl bromide serves as a robust handle for transition metal-catalyzed cross-coupling reactions. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to effectively harness its synthetic potential in the pursuit of novel pharmaceuticals and advanced materials.

References

- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)-. In NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2010). Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro- Mass Spectrum. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)- IR Spectrum. In NIST Chemistry WebBook.

- Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 97% | CAS: 578-51-8 | AChemBlock [achemblock.com]

- 4. This compound | C7H6BrCl | CID 521816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 578-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Benzene, 1-bromo-2-(chloromethyl)- [webbook.nist.gov]

- 7. Benzene, 1-bromo-2-(chloromethyl)- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chemtopper.com [chemtopper.com]

"1-Bromo-2-(chloromethyl)benzene" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(chloromethyl)benzene

Introduction

This compound is a valuable bifunctional aromatic compound utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials.[1] Its structure, featuring both a bromo and a chloromethyl substituent on a benzene ring, allows for sequential and site-selective reactions, making it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailed protocols for its characterization, and essential safety considerations for its handling.

Part 1: Synthesis of this compound

The most direct and efficient synthesis of this compound involves the free-radical chlorination of 2-bromotoluene. This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Underlying Principle: Free-Radical Halogenation

Free-radical halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps.[2] The reaction is typically initiated by the homolytic cleavage of a halogen source or a radical initiator using UV light or heat.[3] While elemental chlorine (Cl₂) can be used, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting as they are easier to handle and allow for better control of the reaction, minimizing side products.[3] The selectivity of halogenation is a critical factor; bromine radicals are highly selective for the most stable radical intermediate, whereas chlorine radicals are more reactive and less selective.[4][5] However, for benzylic positions, the high stability of the benzyl radical makes chlorination a viable and effective method.

Synthetic Workflow

The overall transformation is the selective chlorination of the methyl group of 2-bromotoluene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromotoluene using sulfuryl chloride as the chlorinating agent and 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.

Materials and Equipment:

-

2-Bromotoluene

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromotoluene (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add AIBN (0.02-0.05 eq.) to the solution. Slowly add sulfuryl chloride (1.0-1.1 eq.) dropwise to the stirring solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acidic components. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Conversion | Insufficient initiator or reaction time. | Add a small additional portion of AIBN. Ensure the reaction is heated to the proper reflux temperature. |

| Formation of Dichlorinated Byproduct | Excess chlorinating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of sulfuryl chloride. Monitor the reaction closely and stop it once the starting material is consumed.[6] |

| Formation of Ring-Chlorinated Byproducts | Presence of Lewis acid catalysts (impurities). | Use high-purity, freshly distilled reagents and ensure glassware is clean and dry. Avoid exposure to metals that could catalyze electrophilic aromatic substitution. |

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for unambiguous structural validation.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

-

A singlet integrating to 2H is expected for the benzylic protons (-CH₂Cl). Its chemical shift would typically be in the range of 4.5-4.8 ppm.

-

The aromatic region (7.0-7.6 ppm) will show a complex multiplet pattern for the four aromatic protons. The exact shifts and coupling patterns depend on the combined electronic effects of the bromo and chloromethyl substituents.[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

The benzylic carbon (-CH₂Cl) is expected around 45-50 ppm.

-

Six distinct signals are expected in the aromatic region (approx. 125-140 ppm), corresponding to the six carbons of the benzene ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₂) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1270 | Medium | C-H in-plane bending |

| ~1030 | Medium | C-Br stretching |

| 800-600 | Strong | C-Cl stretching |

| 750-700 | Strong | C-H out-of-plane bending for ortho-disubstitution |

Data is predicted based on typical values for similar structures.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition.[9][10]

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This results in prominent peaks at m/z 204 (C₇H₆⁷⁹Br³⁵Cl), 206 (C₇H₆⁸¹Br³⁵Cl and C₇H₆⁷⁹Br³⁷Cl), and 208 (C₇H₆⁸¹Br³⁷Cl).

-

Fragmentation: A significant fragment is often observed corresponding to the loss of the chlorine atom (M-35/37), leading to the formation of the 2-bromobenzyl cation (m/z 169/171).[9]

Part 3: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[11]

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage. It may also be harmful if inhaled or swallowed and can cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat when handling this substance.[11] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

-

Handling and Storage: Store the compound in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is sensitive to moisture.

-

Spill and Disposal: In case of a spill, evacuate the area and contain the spill using an inert absorbent material. Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[11]

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound via free-radical chlorination of 2-bromotoluene. The detailed protocols for synthesis, purification, and comprehensive characterization using NMR, IR, and MS provide researchers with a validated framework for obtaining this important synthetic intermediate with high purity. Adherence to the described safety protocols is paramount to ensure safe handling and use in a laboratory setting.

References

- BenchChem. (n.d.). Essential Safety and Handling Guide for 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)-.

- ChemicalBook. (n.d.). 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-.

- Thermo Fisher Scientific. (2010). Safety Data Sheet.

- Biosynth Carbosynth. (2020). Safety Data Sheet.

- Advanced ChemBlocks Inc. (n.d.). This compound 97%.

- TCI AMERICA. (n.d.). This compound.

- Chegg. (n.d.). Free radical halogenation could be done using Br2 or Cl2. Why do you think chlorine is not used in our experiment setting?.

- Wikipedia. (n.d.). Free-radical halogenation.

- Chad's Prep. (2018, September 13). 10.2 Free Radical Chlorination vs Bromination [Video]. YouTube.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene.

- The Organic Chemistry Tutor. (2020, November 29). 2: Why is there a difference between free radical chlorination and bromination? [Video]. YouTube.

- Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?.

Sources

- 1. This compound 97% | CAS: 578-51-8 | AChemBlock [achemblock.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C7H6BrCl | CID 521816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-bromo-2-(chloromethyl)- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Bifunctional Linchpin in Complex Synthesis

An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)benzene

Topic: this compound CAS Number: 578-51-8 Audience: Researchers, scientists, and drug development professionals.

This compound, also widely known as 2-bromobenzyl chloride, is a versatile bifunctional aromatic building block in organic synthesis.[1][2] Its structure, featuring two distinct and orthogonally reactive halogen moieties on a benzene ring, makes it a highly valuable intermediate for the construction of complex molecular architectures.[1] The key to its synthetic utility lies in the differential reactivity of the benzylic chloride and the aryl bromide. The benzylic chloride is highly susceptible to nucleophilic substitution, while the aryl bromide serves as a robust handle for metal-catalyzed cross-coupling reactions. This dichotomy allows for selective, stepwise functionalization, providing a strategic advantage in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 578-51-8 | [3][4] |

| Molecular Formula | C₇H₆BrCl | [3][4] |

| Molecular Weight | 205.48 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 110-111 °C (at 15 mmHg) | [5] |

| Density | ~1.541 - 1.734 g/cm³ | [5][6] |

| Refractive Index (@ 20°C) | ~1.5835 - 1.5885 | [5][7] |

| Water Solubility | Not miscible or difficult to mix | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Spectroscopic Signatures

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak cluster is a key identifier.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for C-H stretching of the aromatic ring, C-C ring stretching, and C-H bending. The C-Cl and C-Br stretching vibrations are also present in the fingerprint region.[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet for the two benzylic protons (-CH₂Cl) typically in the range of 4.5-4.8 ppm. The four aromatic protons will appear as a multiplet in the aromatic region (~7.1-7.6 ppm).

-

¹³C NMR: The spectrum will show a signal for the benzylic carbon and distinct signals for the six aromatic carbons, with the carbon atoms attached to the halogens being significantly affected.

-

Synthesis and Reactivity: A Tale of Two Halides

The synthetic utility of this compound is dictated by the predictable and distinct reactivity of its two halogen atoms.

Probable Synthesis

While multiple synthetic routes exist, a common laboratory-scale preparation involves the chlorination of the corresponding alcohol, 2-bromobenzyl alcohol. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Caption: General scheme for the synthesis of the title compound.

Core Reactivity and Mechanistic Rationale

The molecule's design allows for a strategic approach to synthesis, where one functional group can be reacted while the other remains intact for a subsequent transformation.

-

The Highly Labile Benzylic Chloride: The chloromethyl group is the more reactive site. It readily participates in nucleophilic substitution reactions. This heightened reactivity is due to the benzylic position, which can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[10]

-

Sₙ2 Mechanism: As a primary halide, the approach of a nucleophile is sterically unhindered, favoring a rapid Sₙ2 displacement.[10]

-

Sₙ1 Mechanism: The loss of the chloride leaving group generates a primary benzylic carbocation. Although primary carbocations are typically unstable, this intermediate is significantly stabilized by resonance with the adjacent benzene ring, allowing for an Sₙ1 pathway.[10]

-

-

The Robust Aryl Bromide: The bromo group attached directly to the aromatic ring is comparatively unreactive towards traditional nucleophilic substitution. Its strength lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse functionalities.

Caption: Differential reactivity of the two halogen sites.

Application in Drug Development: Synthesis of Isoindolinone Scaffolds

A compelling application of this compound is in the synthesis of isoindolinone-based molecules, which are prominent scaffolds in drug discovery.[1] For instance, they are investigated as inhibitors of histone deacetylases (HDACs), enzymes implicated in the pathogenesis of various cancers.[1]

The synthesis proceeds via a two-step sequence that perfectly exploits the molecule's dual reactivity:

-

Nucleophilic Substitution: A primary amine displaces the highly reactive benzylic chloride.

-

Intramolecular Cyclization: A subsequent palladium-catalyzed reaction (e.g., a Heck or carbonylative coupling) utilizes the aryl bromide to form the isoindolinone ring.[1]

Caption: Synthetic workflow for isoindolinone-based HDAC inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies that exemplify the compound's primary modes of reactivity.

Protocol 1: Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of an N-substituted 2-bromobenzylamine intermediate, the first stage in constructing an isoindolinone core.

-

Objective: To selectively functionalize the benzylic chloride position via an Sₙ2 reaction.

-

Causality: Benzylamine is used as a model primary amine nucleophile. Potassium carbonate acts as a mild, heterogeneous base to neutralize the HCl formed during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) but not the nucleophilic anion, enhancing its reactivity.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water & Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-bromobenzyl)benzylamine.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for the subsequent cyclization of the intermediate from Protocol 1 to form the isoindolinone ring system.

-

Objective: To utilize the aryl bromide for a C-C bond-forming cyclization reaction.

-

Causality: A palladium(II) acetate/triphenylphosphine catalyst system is used to facilitate the carbonylation and cyclization. Cesium carbonate is a strong base required for the catalytic cycle. The reaction is run under a carbon monoxide atmosphere to incorporate the carbonyl group into the final product.

Materials:

-

N-(2-bromobenzyl)benzylamine (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Carbon monoxide (CO) gas (balloon pressure)

-

Anhydrous toluene

-

Schlenk flask, magnetic stirrer, Celite

Procedure:

-

In a Schlenk flask, combine N-(2-bromobenzyl)benzylamine (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with carbon monoxide gas (repeat 3 times). Maintain a CO atmosphere via a balloon.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 95-110 °C and stir for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-benzyl-isoindolin-1-one.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Classification: The compound is classified as corrosive.[4]

-

Pictogram: GHS05 (Corrosion)[5]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[4]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up).[4]

-

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[8] Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound (CAS 578-51-8) is a powerful and strategic reagent for synthetic chemists. Its value is derived from the predictable and differential reactivity of its benzylic chloride and aryl bromide moieties. This dual functionality enables a stepwise and controlled approach to the synthesis of complex molecules, particularly heterocyclic systems of medicinal importance. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full synthetic potential in research and development.

References

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-(chloromethyl)- (CAS 578-51-8).

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-(chloromethyl)-. In NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- Organic Chemistry Explained. (2010). Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-(chloromethyl)- IR Spectrum.

- PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride.

- EON Biotech. (n.d.). This compound – (578-51-8).

- Chemguide. (n.d.). The halogenation of benzene - electrophilic substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromobenzyl chloride, 97% | CymitQuimica [cymitquimica.com]

- 3. Benzene, 1-bromo-2-(chloromethyl)- [webbook.nist.gov]

- 4. This compound | C7H6BrCl | CID 521816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMOBENZYL CHLORIDE | 578-51-8 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Bromobenzyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 578-51-8|this compound|BLD Pharm [bldpharm.com]

- 9. Benzene, 1-bromo-2-(chloromethyl)- [webbook.nist.gov]

- 10. chemtopper.com [chemtopper.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-2-(chloromethyl)benzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(chloromethyl)benzene, a versatile bifunctional reagent crucial in modern organic synthesis. The document elucidates its chemical identity, including its IUPAC name and various synonyms, and details its physicochemical properties. A significant focus is placed on the synthetic routes to this compound, with a detailed, field-proven protocol for its preparation via radical bromination. The guide further explores the nuanced reactivity of its two distinct halogenated sites, emphasizing the chemoselective functionalization of the benzylic chloride. A step-by-step protocol for a representative nucleophilic substitution reaction is provided to illustrate its practical application. Advanced topics, such as the formation and challenges of Grignard reagents from this substrate, are also discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this key synthetic building block.

Chemical Identity and Physicochemical Properties

This compound is a substituted toluene derivative featuring both a bromine atom on the aromatic ring and a chlorine atom on the methyl group. This unique substitution pattern makes it a valuable intermediate for the sequential introduction of different functionalities.

The nomenclature for this compound can vary across different chemical suppliers and literature sources. To ensure clarity, its formal IUPAC name and most common synonyms are provided below.

IUPAC Name: this compound

Common Synonyms:

-

2-Bromobenzyl chloride

-

o-Bromo-α-chlorotoluene

-

Benzene, 1-bromo-2-(chloromethyl)-

-

o-bromobenzyl chloride

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 578-51-8 | |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 240.2 °C at 760 mmHg, 111 °C at 15 mmHg | |

| Density (20/20) | 1.59 g/cm³ | |

| Flash Point | 109 °C | |

| Storage | Recommended in a cool, dark place (<15°C) under an inert gas; moisture sensitive. |

Synthesis of this compound: The Wohl-Ziegler Bromination

The most direct and industrially scalable method for the synthesis of benzylic halides is the free-radical halogenation of the corresponding toluene. In the case of this compound, the logical precursor is 2-bromotoluene. The reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to achieve selective halogenation at the benzylic position.

The causality behind this choice of reagents is rooted in reaction mechanism control. NBS provides a low, steady concentration of bromine radicals, which is critical to favor benzylic substitution over electrophilic aromatic addition to the benzene ring. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene further disfavors ionic reaction pathways.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is adapted from standard Wohl-Ziegler bromination procedures for analogous substrates.

Materials:

-

2-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Chlorobenzene (or CCl₄)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromotoluene (1.0 eq.).

-

Reagent Addition: Add chlorobenzene to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Reaction Execution: Flush the flask with nitrogen and heat the mixture to reflux (the boiling point of chlorobenzene is ~132°C). The reaction can be monitored by GC-MS or TLC by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold chlorobenzene.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining succinimide and traces of HBr.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity: A Tale of Two Halides

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. The chloromethyl group is a benzylic halide, while the bromo group is an aryl halide.

-

Benzylic Chloride: The C-Cl bond is significantly more reactive towards nucleophilic substitution. This is due to the ability of the benzene ring to stabilize the transition state of both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 (due to the accessibility of the benzylic carbon) reactions.

-

Aryl Bromide: The C-Br bond is much less reactive towards classical nucleophilic substitution due to the high energy required to break the bond and the instability of the resulting aryl cation or anion. However, it is highly amenable to organometallic reactions, such as cross-coupling and Grignard reagent formation.

This reactivity difference allows for the selective functionalization of the benzylic position while leaving the aryl bromide intact for subsequent transformations.

Key Reaction: Nucleophilic Substitution at the Benzylic Position

A common and illustrative application of this compound is its reaction with nucleophiles to form new carbon-heteroatom bonds. The following protocol details the synthesis of 2-bromo-1-(azidomethyl)benzene, a precursor for "click" chemistry, via nucleophilic substitution with sodium azide.

Caption: Sₙ2 mechanism for the reaction of this compound with azide.

Experimental Protocol: Synthesis of 2-Bromo-1-(azidomethyl)benzene

This protocol is a representative procedure for Sₙ2 reactions on this substrate, adapted from similar transformations.[1]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Nucleophile Addition: Add sodium azide (1.2 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting material. Typically, the reaction is complete within 2-4 hours.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-1-(azidomethyl)benzene is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography.

Advanced Applications: Grignard Reagent Formation

The aryl bromide functionality of this compound allows for the formation of a Grignard reagent, a powerful tool for carbon-carbon bond formation. However, this transformation is not straightforward. The high reactivity of the benzylic chloride poses a significant challenge, as the newly formed Grignard reagent can react with the starting material in a Wurtz-type coupling reaction, drastically reducing the yield.

To circumvent this, a low-temperature halogen-magnesium exchange reaction is the preferred method. This involves using a pre-formed, less reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively exchange with the aryl bromide at low temperatures (-15 °C to -10 °C), leaving the benzylic chloride untouched.[2] This demonstrates a key principle in modern organic synthesis: choosing reaction conditions to exploit subtle differences in reactivity to achieve a desired chemical transformation.

Conclusion

This compound is a strategically important bifunctional building block in organic synthesis. Its value lies in the orthogonal reactivity of its benzylic chloride and aryl bromide moieties. The benzylic position can be readily functionalized via nucleophilic substitution, while the aryl position can be activated for organometallic transformations. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an exploration of its key reactivity patterns, including a practical protocol for nucleophilic substitution. Understanding the principles that govern its selective reactivity empowers researchers to design and execute complex synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and materials.

References

- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- BenchChem. (2025). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.

- BenchChem. (2025). Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.

- Grignard Reaction. (n.d.).

- PubChem. (n.d.). 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information.

- NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)-. NIST Chemistry WebBook.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)benzene from p-bromotoluene.

- National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-3,5-dichlorobenzene.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

"1-Bromo-2-(chloromethyl)benzene" molecular weight and formula

An In-depth Technical Guide to 1-Bromo-2-(chloromethyl)benzene: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both an aryl bromide and a benzylic chloride on an ortho-substituted benzene ring, provides a platform for sequential and selective chemical modifications. This differential reactivity allows it to serve as a versatile building block in the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthetic utility, and critical handling protocols, providing field-proven insights for its effective application in research and development.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in any experimental setting. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Bromobenzyl Chloride, o-Bromo-α-chlorotoluene | [3][4] |

| CAS Number | 578-51-8 | [1][2][4] |

| Molecular Formula | C₇H₆BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | Commonly available at >97% | [1] |

Chemical Reactivity: A Tale of Two Halides

The synthetic power of this compound lies in the distinct reactivity of its two halogen-carbon bonds. The benzylic chloride is significantly more reactive towards nucleophilic substitution than the aryl bromide, which typically requires metal catalysis to participate in cross-coupling reactions. This dichotomy is the cornerstone of its utility as a building block.

-

The Benzylic Chloride: The chloromethyl group is highly susceptible to nucleophilic attack. This is because it is a primary halide, which favors Sₙ2 reactions due to minimal steric hindrance.[5] Furthermore, the proximity of the benzene ring can stabilize the developing positive charge in a carbocation intermediate, making an Sₙ1 pathway also plausible under certain conditions.[5] This high reactivity allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at this position.

-

The Aryl Bromide: In contrast, the bromine atom attached directly to the aromatic ring is relatively inert to standard nucleophilic substitution. Its engagement in synthetic transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds, almost invariably requires a transition metal catalyst (e.g., Palladium, Copper) to proceed via mechanisms like Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

The following diagram illustrates this differential reactivity, which enables a two-stage functionalization strategy.

Caption: Differential reactivity of the benzylic chloride and aryl bromide groups.

Application in Medicinal Chemistry: A Protocol for Isoindolinone Synthesis

A prime example of this compound's utility is in the synthesis of heterocyclic scaffolds for drug discovery. Isoindolinones, for instance, are prevalent in molecules targeting histone deacetylases (HDACs).[6] The following protocol is a representative workflow demonstrating how this reagent can be used to construct such a scaffold.

Experimental Protocol: Two-Step Synthesis of a 2-Substituted-isoindolin-1-one

This procedure first involves a nucleophilic substitution at the highly reactive benzylic chloride, followed by a palladium-catalyzed intramolecular cyclization that engages the less reactive aryl bromide.

Step 1: N-Alkylation via Nucleophilic Substitution

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add the desired primary amine (e.g., benzylamine) (1.2 eq) dropwise at ambient temperature. The causality for using a mild base is to neutralize the HCl generated during the reaction without promoting side reactions.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform an aqueous workup by diluting the mixture with ethyl acetate and washing sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate, N-(2-Bromobenzyl)benzylamine. This intermediate is often pure enough for the subsequent step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Carbonylative Cyclization

-

In a Schlenk flask, combine the crude N-(2-Bromobenzyl)benzylamine intermediate (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq), and a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq). The choice of a palladium catalyst and ligand is critical for facilitating the oxidative addition into the aryl bromide bond.

-

Evacuate the flask and backfill with carbon monoxide (CO) gas (balloon pressure).

-

Add an anhydrous solvent, such as toluene, to the flask via syringe.

-

Heat the reaction mixture to 95-110 °C and stir for 12-24 hours. The high temperature is necessary to drive the catalytic cycle.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the final product, 2-benzylisoindolin-1-one.

Workflow Visualization

The following diagram outlines the logical flow of the synthetic procedure described.

Caption: Workflow for the two-step synthesis of an isoindolinone scaffold.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified as hazardous, with the following primary GHS warnings:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[7]

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[8] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin/Body Protection | Flame-retardant lab coat and appropriate protective clothing.[8] |

| Respiratory Protection | Use only in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

Handling and Storage Protocols

-

Handling: Always handle this compound inside a chemical fume hood to avoid inhalation of vapors.[8] Prevent all contact with skin and eyes. Ensure eyewash stations and safety showers are in close proximity.[8]

-

Storage: This compound is moisture-sensitive.[4] Store in a tightly sealed container under an inert gas atmosphere (e.g., Argon, Nitrogen).[4] Keep in a cool, dark, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][8]

Conclusion

This compound is a powerful and versatile reagent whose value is derived from the differential reactivity of its two distinct halogen substituents. The ability to perform selective nucleophilic substitution at the benzylic position, followed by metal-catalyzed cross-coupling at the aromatic position, enables the efficient and controlled synthesis of complex heterocyclic systems. This capability makes it an invaluable tool for professionals in drug discovery and organic synthesis. However, its hazardous nature demands rigorous adherence to safety and handling protocols to ensure its safe and effective use in the laboratory.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- StackExchange. (2010). Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN. Chemistry Stack Exchange.

- PubChem. (n.d.). 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-(chloromethyl)- (CAS 932-77-4).

- ChemSynthesis. (2025). 1-bromo-2-chlorobenzene - 694-80-4.

- Chemguide. (n.d.). The halogenation of benzene - electrophilic substitution.

Sources

- 1. This compound 97% | CAS: 578-51-8 | AChemBlock [achemblock.com]

- 2. This compound | C7H6BrCl | CID 521816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 578-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 578-51-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chemtopper.com [chemtopper.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-2-(chloromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-2-(chloromethyl)benzene (also known as 2-Bromobenzyl chloride), a key intermediate in organic synthesis. This document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from reliable databases, this guide offers researchers, scientists, and professionals in drug development a thorough understanding of the structural characterization of this compound. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.

Introduction

This compound (C₇H₆BrCl) is a disubstituted aromatic compound with significant utility in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bifunctional nature, possessing both a brominated aromatic ring and a reactive benzylic chloride, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its application in multi-step syntheses, necessitating a detailed understanding of its spectral properties. This guide provides an in-depth examination of its signature features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₆BrCl[2]

-

Molecular Weight: 205.48 g/mol [2]

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 578-51-8[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of experimentally verified and assigned NMR spectra in public databases for this compound, the following analysis is based on established principles of NMR theory and spectral data of closely related structural analogs.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum of this compound is expected to exhibit two distinct regions: the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic region, where the benzylic protons of the chloromethyl group will appear.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent due to the ortho-disubstitution pattern. This will result in a complex multiplet pattern in the aromatic region. The proton ortho to the bromine atom is expected to be the most deshielded.

-

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to appear as a sharp singlet. The electronegativity of the adjacent chlorine atom will shift this signal downfield, typically in the range of δ 4.5-5.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.1 | Multiplet (m) | 4H | Ar-H |

| ~ 4.7 | Singlet (s) | 2H | -CH₂ Cl |

¹³C NMR Spectroscopy: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 120-140 ppm). The carbons directly attached to the bromine and chloromethyl groups (C-Br and C-CH₂Cl) will have their chemical shifts significantly influenced by these substituents.

-

Benzylic Carbon (-CH₂Cl): One signal is expected in the aliphatic region for the chloromethyl carbon. This carbon will be deshielded by the chlorine atom, with a predicted chemical shift in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C -CH₂Cl |

| ~ 133 | Ar-C H |

| ~ 130 | Ar-C H |

| ~ 129 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 124 | Ar-C -Br |

| ~ 45 | -CH₂ Cl |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~2960 | Weak | C-H stretching (aliphatic, -CH₂Cl) |

| 1580-1450 | Medium-Strong | C=C stretching (in-ring aromatic) |

| ~1280 | Medium | C-H in-plane bending |

| ~1025 | Strong | C-Br stretching |

| 800-600 | Strong | C-Cl stretching |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

The presence of strong absorptions corresponding to C-Br and C-Cl stretching, along with characteristic aromatic C-H and C=C stretching and bending vibrations, confirms the key structural features of the molecule.

Experimental Protocol for ATR-FTIR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2]

The presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 204/206/208 | [C₇H₆BrCl]⁺• | Molecular Ion (M⁺•): The intact molecule with one electron removed. The isotopic pattern is characteristic of a molecule containing one bromine and one chlorine atom. |

| 169/171 | [C₇H₆Br]⁺ | Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the chloromethyl group. The isotopic pattern reflects the presence of one bromine atom. |

| 125 | [C₇H₆Cl]⁺ | Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond from the aromatic ring. |

| 90 | [C₇H₆]⁺ | Loss of both Bromine and Chlorine Radicals. |

| 89 | [C₇H₅]⁺ | Loss of H from the [C₇H₆]⁺ fragment. |

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra using appropriate software to identify the compound and its fragmentation pattern.

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its structural confirmation and characterization. The predicted ¹H and ¹³C NMR data, in conjunction with the experimental IR and Mass Spectrometry data, offer a detailed and self-validating system for identifying this important synthetic intermediate. The provided protocols serve as a reliable guide for researchers to obtain high-quality spectral data, ensuring the integrity and success of their scientific endeavors.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 521816, this compound.

- NIST. Benzene, 1-bromo-2-(chloromethyl)- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899.

Sources

Navigating the Reactive Landscape of 1-Bromo-2-(chloromethyl)benzene: A Technical Guide to its Benzylic Chloride Reactivity

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the benzylic chloride in 1-Bromo-2-(chloromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity, the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways, and provides field-proven experimental protocols for its versatile application in organic synthesis. By synthesizing fundamental principles with practical methodologies, this guide serves as an essential resource for leveraging the unique synthetic potential of this valuable building block.

Introduction: The Dichotomy of Reactivity in a Key Synthetic Intermediate

This compound is a bifunctional aromatic compound that presents a fascinating case study in selective chemical reactivity. Its structure features two distinct halogenated sites: a bromine atom directly attached to the aromatic ring and a chlorine atom on a benzylic methyl group. This arrangement makes it a highly versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] The key to its utility lies in the pronounced difference in reactivity between the aryl bromide and the benzylic chloride. The benzylic chloride is significantly more susceptible to nucleophilic substitution, allowing for the selective introduction of a wide array of functional groups while leaving the aryl bromide available for subsequent transformations, such as cross-coupling reactions.[1][2]

This guide will focus exclusively on the reactivity of the benzylic chloride moiety, providing a deep dive into the factors that control its behavior in nucleophilic substitution reactions and offering practical guidance for its synthetic manipulation.

The Heart of the Matter: Unpacking the Reactivity of the Benzylic Chloride

The enhanced reactivity of the benzylic chloride in this compound stems from the unique electronic environment of the benzylic carbon. This section will explore the interplay of electronic and steric effects that govern its susceptibility to nucleophilic attack and the fine balance between S(_N)1 and S(_N)2 reaction pathways.

Electronic and Steric Landscape

The reactivity of a benzylic halide is profoundly influenced by the substituents on the aromatic ring. In the case of this compound, the ortho-bromo substituent plays a crucial role. Halogens, like bromine, are electron-withdrawing through the inductive effect, which can increase the electrophilicity of the benzylic carbon, making it more prone to nucleophilic attack. However, they are also capable of donating electron density through resonance. The net effect of these opposing forces can be subtle and is often dependent on the specific reaction conditions.

Kinetic studies on substituted benzyl halides have shown that electron-withdrawing groups generally decrease the rate of S(_N)1 reactions by destabilizing the incipient benzylic carbocation.[3][4][5] Conversely, for S(_N)2 reactions, the effect is more complex. While an electron-withdrawing group can enhance the electrophilicity of the benzylic carbon, it may also destabilize the electron-rich transition state.[4] For this compound, the electron-withdrawing nature of the ortho-bromo group is expected to slightly decrease the overall rate of nucleophilic substitution compared to unsubstituted benzyl chloride.[6]

From a steric perspective, the ortho-bromo group introduces some steric hindrance around the benzylic reaction center. While this hindrance is not as significant as that of a bulky alkyl group, it can disfavor the backside attack required for an S(_N)2 mechanism, potentially making the S(_N)1 pathway more competitive under appropriate conditions.

The Mechanistic Crossroads: S(_N)1 vs. S(_N)2 Pathways

Benzylic halides are unique in their ability to readily undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.[5] The choice between these two pathways is not inherent to the molecule itself but is rather a function of the reaction environment. This tunable reactivity is a powerful tool for the synthetic chemist.

The S(_N)1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. The stability of this carbocation is a key driving force for this mechanism. The positive charge on the benzylic carbon can be delocalized over the adjacent aromatic ring, significantly lowering the activation energy for its formation.[7]

The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway, in contrast, is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the chloride leaving group departs. This mechanism is sensitive to steric hindrance at the reaction center.[8]

The selection of the dominant pathway can be directed by careful control of the reaction conditions:

-

Nucleophile: Strong, highly concentrated nucleophiles favor the bimolecular S(_N)2 mechanism. Weak or neutral nucleophiles favor the unimolecular S(_N)1 pathway.[9]

-